Naphthenic acid

Description

Properties

CAS No. |

1338-24-5 |

|---|---|

Molecular Formula |

C21H38O4 |

Molecular Weight |

354.5 g/mol |

IUPAC Name |

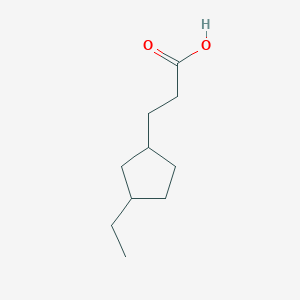

3-(4-ethylcyclohexyl)propanoic acid;3-(3-ethylcyclopentyl)propanoic acid |

InChI |

InChI=1S/C11H20O2.C10H18O2/c1-2-9-3-5-10(6-4-9)7-8-11(12)13;1-2-8-3-4-9(7-8)5-6-10(11)12/h9-10H,2-8H2,1H3,(H,12,13);8-9H,2-7H2,1H3,(H,11,12) |

InChI Key |

HNNQYHFROJDYHQ-UHFFFAOYSA-N |

impurities |

Naphthenic acids are viscous liquids, with phenolic and sulfur impurities present that are largely responsible for their characteristic odor. 5-25 wt% hydrocarbons whose composition is the same as the petroleum fraction from which the naphthenic acids are derived. |

Canonical SMILES |

CCC1CCC(C1)CCC(=O)O |

boiling_point |

270 to 470 °F at 760 mmHg (USCG, 1999) |

Color/Form |

Viscous liquids ... Colors range from pale yellows to dark amber Gold to black liq |

density |

0.982 at 68 °F (USCG, 1999) - Less dense than water; will float |

flash_point |

300 °F (USCG, 1999) |

melting_point |

-35 — 2 °C |

Other CAS No. |

1338-24-5 |

physical_description |

Naphthenic acid is a dark colored liquid with an offensive odor. It is insoluble in water. It will burn though it may take some effort to ignite. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It is used to make paint dryers, detergents, and solvents. Light yellow to black liquid; [ICSC] Commercial grade: dark liquid with an unpleasant odor; [Hawley] |

Pictograms |

Irritant; Environmental Hazard |

Related CAS |

61790-14-5 (lead salt) |

shelf_life |

Stable under recommended storage conditions. |

solubility |

Insoluble (<50 mg/L) in water Completely soluble in organic solvents Solubility in water: poo |

Synonyms |

cobalt naphthenate lead naphthenate naphthenic acid naphthenic acid, lead salt naphthenic acids |

Origin of Product |

United States |

Foundational & Exploratory

The Intricate World of Naphthenic Acids: A Technical Guide to Their Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Naphthenic acids (NAs) represent a complex and diverse class of carboxylic acids naturally occurring in petroleum and crude oil.[1][2] Their presence is a significant factor in the quality and processing of crude oils, and they are of considerable interest due to their environmental impact and unique chemical properties.[2][3] This technical guide provides an in-depth exploration of the molecular structure and physicochemical properties of naphthenic acids, along with detailed experimental protocols for their characterization.

Molecular Structure of Naphthenic Acids

Naphthenic acids are not a single compound but rather a complex mixture of cycloaliphatic and, to a lesser extent, acyclic and aromatic carboxylic acids.[1] Their general chemical formula is CnH2n+zO2 , where 'n' represents the number of carbon atoms and 'z' is a negative integer that indicates the hydrogen deficiency due to the presence of ring structures.[1][4]

The 'z' value is crucial for classifying naphthenic acids:

-

z = 0: Saturated, acyclic acids

-

z = -2: Monocyclic acids (e.g., cyclopentyl or cyclohexyl carboxylic acids)

-

z = -4: Bicyclic acids

-

z = -6: Tricyclic acids

The molecular weight of naphthenic acids can range from 120 to over 700 atomic mass units, with the majority having a carbon backbone of 9 to 20 carbons.[1][3] While cycloaliphatic acids are often the major component, some mixtures can contain over 50% combined aliphatic and aromatic acids.[1] The carboxyl group can be attached directly to a naphthenic ring or to an alkyl side chain.[6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Naphthenic Acids: Formation, Role in Emulsion Stability, and Recent Advances in Mass Spectrometry-Based Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jpoll.ut.ac.ir [jpoll.ut.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. Naphthenic acids - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. petroleumhpv.org [petroleumhpv.org]

Understanding the Z-Series Classification of Naphthenic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Naphthenic Acids and the Z-Series Classification

Naphthenic acids (NAs) are a complex mixture of cycloaliphatic carboxylic acids, along with acyclic and aromatic acids, naturally present in crude oil and petroleum distillates.[1][2][3] They are represented by the general formula CnH2n-zO2 , where 'n' is the number of carbon atoms and 'z' is the hydrogen deficiency index.[3][4] The 'z' value is a critical parameter that classifies the homologous series of naphthenic acids based on their degree of cyclization.[3][4] A 'z' value of 0 corresponds to saturated, acyclic acids, while negative, even integers indicate the presence of one or more rings.[3][4] For instance, z = -2 represents monocyclic acids, z = -4 corresponds to bicyclic acids, z = -6 to tricyclic acids, and so on.[3][4] The Z-series classification is fundamental for understanding the physicochemical properties, environmental fate, and toxicological effects of these complex mixtures.

Quantitative Distribution of Z-Series in Crude Oils

The distribution of naphthenic acid Z-series varies significantly among different crude oil sources. Heavier crude oils and oil sands bitumen generally contain higher concentrations of NAs compared to conventional light crude oils.[5] The following tables summarize the quantitative distribution of O2-naphthenic acids by Z-series in selected crude oils, providing a comparative overview of their composition.

Table 1: Concentration of O2-Naphthenic Acids in Various Crude Oils (µg/g) [5]

| Crude Oil Source | Total O2-NA Concentration (µg/g) |

| Venezuelan Orinoco Bitumen | 7994 |

| Alaska North Slope | 419 |

| Federated | 139 |

Table 2: Relative Abundance of this compound Z-Series in a Bitumen Sample (%) [5]

| Z-Series | Relative Abundance (%) |

| z = 0 to z = -12 | ~90 |

| z = -14 to z = -24 | ~10 |

Table 3: Predominant Z-Series in Oil Samples [5]

| Z-Series | Number of Rings | Predominance |

| z = -2 to z = -6 | 1 to 3 | Most predominant in all oil samples |

Experimental Protocols for Z-Series Characterization

Accurate characterization of the Z-series distribution in this compound mixtures is crucial for research and industrial applications. High-resolution mass spectrometry techniques are the primary methods employed for this purpose.

Experimental Protocol 1: Analysis of Naphthenic Acids by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)

This protocol outlines a general procedure for the analysis of naphthenic acids using electrospray ionization (ESI) FT-ICR MS.

1. Sample Preparation:

-

Weigh approximately 1 mg of the crude oil or this compound extract.

-

Dissolve the sample in 1 mL of a 1:1 (v/v) solution of toluene and methanol.[6]

-

To enhance deprotonation and ionization, add 0.1% ammonium hydroxide to the solution.[6]

-

For quantitative analysis, an appropriate internal standard should be added.[7]

2. Instrumentation and Analysis:

-

The analysis is performed on a high-resolution FT-ICR mass spectrometer (e.g., a 7T LTQ FT Ultra mass spectrometer).[6]

-

Samples are introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of approximately 5 µL/min.[6]

-

Negative-ion electrospray ionization (ESI) is used to generate deprotonated molecules [M-H]-.

-

Set the mass-to-charge ratio (m/z) range for data acquisition to 200–1000.[6]

-

For negative ionization, typical conditions include a dry gas temperature of 200 °C with a flow rate of 4.0 L/min and nitrogen as the nebulizer gas at a pressure of 1.00 bar.[7]

3. Data Analysis:

-

The high mass accuracy of FT-ICR MS allows for the assignment of elemental compositions (CcHhOoNnSs) to the detected ions.

-

The Z-series for each O2 species is calculated from the assigned molecular formula.

Experimental Protocol 2: Analysis of Naphthenic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of naphthenic acids using GC-MS, which often requires derivatization.

1. Extraction and Cleanup:

-

Perform a liquid-liquid extraction of the aqueous sample containing naphthenic acids.

-

Follow with a cleanup step to remove interfering compounds.[8]

2. Derivatization:

-

To improve the volatility of the naphthenic acids for GC analysis, a derivatization step is necessary.[9]

-

A common method is the formation of t-butyldimethylsilyl (TBDMS) esters.[8]

3. Instrumentation and Analysis:

-

The analysis is carried out on a gas chromatograph coupled to a mass spectrometer.

-

The derivatized sample (1 µL) is injected into the GC. A programmable temperature vaporizing (PTV) injector can be used, held at an initial temperature (e.g., 50 °C) and then ramped to a higher temperature (e.g., 300 °C).[10]

-

The GC is operated in splitless mode with helium as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).[10]

-

The mass spectrometer is operated in electron ionization (EI) mode.[10]

4. Data Analysis:

-

The mass spectra of the derivatized naphthenic acids are analyzed to identify the different Z-series based on their mass-to-charge ratios and fragmentation patterns.

Visualization of Key Concepts and Pathways

Logical Relationship of Z-Series Classification

Caption: Relationship between Z-value and molecular structure in naphthenic acids.

Experimental Workflow for this compound Analysis

Caption: General experimental workflow for Z-series analysis of naphthenic acids.

Signaling Pathway: this compound-Induced Cardiac Marker Expression

Caption: Naphthenic acids can up-regulate key cardiac markers in embryonic stem cells.[1][2]

Signaling Pathway: this compound-Induced Oxidative Stress

Caption: Proposed pathway for this compound-induced oxidative stress.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Mixtures from Oil Sands Process-Affected Water Enhance Differentiation of Mouse Embryonic Stem Cells and Affect Development of the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Naphthenic acids - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Detecting naphthenic acids in waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. azom.com [azom.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. The effect of aliphatic, naphthenic, and aromatic hydrocarbons on production of reactive oxygen species and reactive nitrogen species in rat brain synaptosome fraction: the involvement of calcium, nitric oxide synthase, mitochondria, and phospholipase A - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of Naphthenic Acids in Water: A Technical Guide to their Environmental Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

Naphthenic acids (NAs), a complex group of cycloaliphatic carboxylic acids, are persistent environmental contaminants primarily associated with oil sands extraction. Their release into aquatic systems poses a significant toxicological threat. This technical guide provides an in-depth analysis of the environmental fate and transport of naphthenic acids, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways to aid in research and the development of remediation strategies.

Sources and Concentrations in Aquatic Environments

The primary anthropogenic source of naphthenic acids in aquatic environments is oil sands process-affected water (OSPW). During the hot water extraction of bitumen, the alkaline conditions facilitate the release of NAs from the oil sands into the water.[1] Natural sources also contribute to NA levels through the erosion of oil deposits and groundwater mixing.[2]

Concentrations of NAs vary significantly depending on the source. While ambient levels in rivers like the Athabasca River in Alberta, Canada, are generally below 1 mg/L, tailings ponds from oil sands operations can contain concentrations as high as 110 mg/L.[1][2]

Table 1: Concentrations of Naphthenic Acids in Various Aquatic Systems

| Water Source | Concentration Range (mg/L) | Reference(s) |

| Athabasca River (Alberta, Canada) | < 1 | [1][2] |

| Aquifers near oil sands operations | < 4 | [1] |

| Base water table near oil sands | 55 | [1] |

| Oil sands tailings ponds | 20 - 120 | [1][2][3] |

Transport Mechanisms in Aquatic Systems

The primary mode of transport for naphthenic acids is through water movement.[2] However, their ultimate fate is influenced by several physical and chemical processes, including sorption to soil and sediment.

Advection and Dispersion

In surface waters, NAs are transported downstream by advection and are subject to dispersion, which dilutes their concentration. In groundwater, the movement is slower and follows the hydraulic gradient.

Sorption and Sedimentation

Naphthenic acids can be removed from the water column through sorption to organic matter in soils and sediments.[2][4] The adsorption coefficient (Kd) for NAs on soils with a higher organic carbon fraction is significantly higher, indicating that these soils have a greater capacity to retain NAs.[4] Studies have shown preferential sorption of NAs with carbon numbers between 13 and 17.[4] Over time, the sedimentation of these sorbed particles can lead to the accumulation of NAs in the sediment bed.[2]

Table 2: Adsorption Coefficients (Kd) of Naphthenic Acids on Soils

| Soil Type | Water Matrix | Kd (mL/g) | Reference(s) |

| Soil with higher organic carbon | Synthetic Groundwater | 17.8 ± 1.5 | [4] |

| Soil with higher organic carbon | Milli-Q Water | 1.9 ± 0.2 | [4] |

| Soil with lower organic carbon | Synthetic Groundwater | 3.7 ± 0.2 | [4] |

| Soil with lower organic carbon | Milli-Q Water | 1.3 ± 0.15 | [4] |

Degradation Pathways of Naphthenic Acids

Naphthenic acids are subject to several degradation processes in the aquatic environment, which can be broadly categorized as biodegradation, photodegradation, and phytoremediation. The efficiency of these processes is influenced by a variety of environmental factors.

Caption: Key environmental fate processes for naphthenic acids in aquatic systems.

Biodegradation

Microbial degradation is a key process in the natural attenuation of naphthenic acids.[5] Both aerobic and anaerobic pathways have been identified.

-

Aerobic Biodegradation: In the presence of oxygen, microorganisms can degrade NAs, particularly those with lower molecular weights and fewer rings.[6] Studies have shown that aerobes from aquifer material can degrade up to 60% of NAs over 20 weeks.[6] The primary mechanism is believed to be beta-oxidation.[7]

-

Anaerobic Biodegradation: Under anaerobic conditions, the degradation of NAs is much slower.[6] Methanogens and sulfate-reducing bacteria are thought to be involved in this process.[7]

Several factors influence the rate of biodegradation, including the molecular structure of the NAs, temperature, pH, dissolved oxygen levels, and the availability of nutrients.[5][8]

Photodegradation

Sunlight can also contribute to the degradation of naphthenic acids through photolysis and photocatalysis.

-

Photolysis: Direct photolysis by UV radiation can break down higher molecular weight NAs into smaller, more easily biodegradable fragments.[5][8]

-

Photocatalysis: In the presence of a photocatalyst like titanium dioxide (TiO2), solar radiation can effectively degrade NAs.[9][10] This process has been shown to eliminate the acute toxicity of OSPW.[9] The degradation is preferential for heavier and more cyclic NAs.[9]

Phytoremediation

Aquatic plants can contribute to the removal of NAs from water through uptake and metabolism.[5][8] Certain O2, O3, O4, and O5 species of NAs have been shown to be metabolized through phytoremediation.[8]

Table 3: Half-lives of Naphthenic Acids in Different Environmental Systems

| System | Half-life | Reference(s) |

| Photocatalysis (UV254 with TiO2) | 1.55 - 4.80 hours | [10] |

| Constructed Wetland | 8.9 - 39 days | [11] |

| Aerobic Microbial Biodegradation (Lab) | 44 - 315 days | [11] |

| Tailings Ponds | 12.9 - 13.6 years | [11] |

Bioaccumulation and Toxicity

Naphthenic acids are known to be toxic to a variety of aquatic organisms, including fish, invertebrates, and algae.[1][12] The toxicity is dependent on the specific chemical structure of the NA, with higher molecular weight and multi-ringed NAs generally being less acutely toxic but more persistent.[13]

Bioconcentration factors (BCFs) for NAs in fish and amphibians have been reported to range from 0.24 to 53 L/kg wet-weight.[14] While NAs can be absorbed by fish, these BCF values are below the Canadian standard for bioaccumulative designation (BCF ≥ 5000).[14]

Table 4: Acute Toxicity of Naphthenic Acids to Aquatic Organisms

| Organism | Endpoint | Concentration (mg/L) | Reference(s) |

| Rainbow trout (Oncorhynchus mykiss) | 96-h LC50 | 5.6 | [15] |

| Fathead minnow (Pimephales promelas) | 96-h LL50 | 9.0 | [15] |

| Daphnia magna | 48-h EC50 | 20 - 30 | [15] |

| Pseudokirchneriella subcapitata (algae) | 72-h EC50 | 20 - 30 | [15] |

| Vibrio fischeri (bacteria) | 15-min EC50 | 20 - 30 | [15] |

Experimental Protocols

A variety of analytical methods are employed to quantify and characterize naphthenic acids in aqueous samples. Due to the complexity of NA mixtures, no single universally accepted method exists.[16]

Caption: A simplified workflow for the analysis of naphthenic acids in water samples.

Sample Preparation: Extraction

The first step in analyzing NAs is to extract them from the water sample. Common methods include:

-

Liquid-Liquid Extraction (LLE): This involves using a solvent to partition the NAs from the aqueous phase.

-

Solid-Phase Extraction (SPE): This method uses a solid sorbent to retain the NAs, which are then eluted with a solvent.

Instrumental Analysis

Several instrumental techniques are used for the quantification and characterization of NAs:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and sensitive technique for NA analysis. It often requires a derivatization step to increase the volatility of the NA compounds.[17]

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This method can separate and analyze NA mixtures without a derivatization step.[18][19]

-

Fourier Transform Infrared Spectroscopy (FTIR): FTIR can be used to estimate the total acid-extractable organic content but may overestimate the concentration of NAs.[1][16]

Biodegradation Assessment Protocol

A common laboratory method to assess the biodegradability of naphthenic acids involves microcosm studies:

-

Microcosm Setup: Aquifer material or sediment is collected from the study site and placed in laboratory flasks.

-

Spiking: The microcosms are spiked with a known concentration of naphthenic acids.

-

Incubation: The flasks are incubated under controlled conditions (e.g., aerobic or anaerobic, specific temperature).

-

Sampling: Aqueous samples are collected periodically over an extended period (e.g., 20 weeks).

-

Analysis: The concentration of NAs in the samples is measured using one of the instrumental techniques described above to determine the degradation rate.

Sorption Experiment Protocol

Batch equilibration experiments are used to determine the sorption of NAs to soils and sediments:

-

Soil/Sediment Preparation: A known mass of the soil or sediment is placed in a series of vials.

-

Solution Addition: A solution containing a known concentration of naphthenic acids is added to each vial.

-

Equilibration: The vials are agitated for a specific period to allow the system to reach equilibrium.

-

Centrifugation: The vials are centrifuged to separate the solid and liquid phases.

-

Analysis: The concentration of NAs remaining in the aqueous phase is measured. The amount of NAs sorbed to the solid phase is calculated by difference. The adsorption coefficient (Kd) is then determined.[4]

References

- 1. jpoll.ut.ac.ir [jpoll.ut.ac.ir]

- 2. A review of the occurrence and fate of naphthenic acids in aquatic environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. esaa.org [esaa.org]

- 4. A laboratory evaluation of the sorption of oil sands naphthenic acids on organic rich soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 7. espace.inrs.ca [espace.inrs.ca]

- 8. tandfonline.com [tandfonline.com]

- 9. Solar photocatalytic degradation of naphthenic acids in oil sands process-affected water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Photocatalysis of Naphthenic Acids in Water [scirp.org]

- 11. Treatment of naphthenic acids in oil sands process-affected waters with a surface flow treatment wetland: mass removal, half-life, and toxicity-reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The toxicity of oil sands process-affected water (OSPW): A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 14. Bioaccumulation potential of naphthenic acids and other ionizable dissolved organics in oil sands process water (OSPW) - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Protocols for Measurement of Naphthenic Acids in Aqueous Samples | Springer Nature Experiments [experiments.springernature.com]

- 17. azom.com [azom.com]

- 18. Analysis of naphthenic acids in aqueous solution using HPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. Quantitative analysis of naphthenic acids in water by liquid chromatography-accurate mass time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicity of Oil Sands Process-Affected Water Naphthenic Acids: A Technical Guide

An in-depth analysis of the toxicological profiles, mechanisms of action, and experimental evaluation of naphthenic acids found in oil sands process-affected water.

Introduction

The extraction of bitumen from oil sands in regions like Alberta, Canada, generates vast quantities of oil sands process-affected water (OSPW). This wastewater is a complex mixture of inorganic and organic compounds, with naphthenic acids (NAs) being a primary component of concern due to their toxicity and persistence in the environment.[1][2] NAs are a diverse group of cycloaliphatic and, to a lesser extent, aromatic carboxylic acids. Their general chemical formula is CnH2n+zO2, where 'n' is the carbon number and 'z' is a negative, even integer representing the hydrogen deficiency due to ring structures.[3] The composition of NA mixtures in OSPW is highly variable, depending on the ore source, extraction process, and age of the tailings water.[2][4] This variability presents a significant challenge in accurately assessing and predicting their toxicological impacts. This guide provides a comprehensive overview of the current scientific understanding of the toxicity of OSPW-derived NAs, intended for researchers, scientists, and professionals in drug development and environmental science.

Mechanisms of Toxicity

The toxic mechanisms of naphthenic acids are multifaceted, involving disruption of cellular membranes, mitochondrial dysfunction, and interference with metabolic and endocrine pathways.[2][5] Unlike commercial NA mixtures, which are often used as surrogates in toxicity studies, NAs from OSPW exhibit distinct toxicological profiles, emphasizing the need for source-specific assessments.[1][4]

Mitochondrial Dysfunction and Oxidative Stress

A key mechanism of NA toxicity is the disruption of mitochondrial function. It has been hypothesized that NAs act as uncouplers of oxidative phosphorylation (OXPHOS) and inhibitors of the electron transport system (ETS), leading to a decrease in ATP production.[5] This disruption also results in the increased production of reactive oxygen species (ROS), inducing oxidative stress within the cell.[5]

Endocrine Disruption and Developmental Toxicity

Evidence suggests that certain fractions of NAs can act as endocrine disruptors.[2] Specifically, polycyclic acids with a single aromatic ring have been predicted to possess estrogenic and androgenic activity, potentially leading to reproductive and developmental issues.[6] Studies on fathead minnow embryos have shown that exposure to NAFCs from OSPW reduces hatch success and leads to cardiovascular abnormalities, such as pericardial edemas.[1] In mouse embryonic stem cells, NA extracts have been shown to alter the expression of lineage specification markers and enhance the differentiation of embryoid bodies, indicating an impact on early developmental pathways.[7]

Gene Expression and Metabolic Pathway Perturbation

Transcriptome analysis of organisms exposed to NAs has revealed significant perturbations in gene networks related to metabolic processes, membrane integrity, and gut function.[8] In bacteria, NAs have been shown to up-regulate genes in the pentose phosphate pathway and down-regulate the ATP-binding cassette (ABC) transporter complex.[9] In vertebrates, affected pathways include those related to liver, cholesterol, retinoid, and steroid metabolism.[8]

Quantitative Toxicity Data

The toxicity of naphthenic acids varies significantly depending on the specific mixture, the test organism, and the exposure conditions. The following tables summarize key quantitative toxicity data from various studies.

Table 1: Aquatic Toxicity of Naphthenic Acids

| Test Organism | OSPW Source/NA Type | Endpoint | Value (mg/L) | Citation |

| Fathead Minnow (Pimephales promelas) embryos | Fresh & Aged OSPW NAFCs | EC50 (Hatch Success) | 5 - 12 | [1] |

| Fathead Minnow (Pimephales promelas) embryos | Commercial NAs | EC50 (Hatch Success) | 2 | [1] |

| Daphnia magna | Commercial NAs | 48-hour EC50 | 20 | [10] |

| Daphnia magna | Commercial NAs | 48-hour EL50 | 24 | [10] |

| Pseudokirchneriella subcapitata | Commercial NAs | 72-96 hour (Growth Rate) | 30 - 43 | [10] |

| Pseudokirchneriella subcapitata | Commercial NAs | 72-96 hour (Biomass Yield) | 18 - 25 | [10] |

| Fish (unspecified) | Commercial NAs | 96-hour LC50 | 5.6 | [10] |

| Fish (unspecified) | Commercial NAs | 96-hour LL50 | 9.0 | [10] |

| Hyalella azteca | Commercial NAs vs. OSPW NAFCs | Up to 30-fold more toxic | - | [11] |

| Vibrio fischeri (Microtox®) | Commercial NAs vs. OSPW NAFCs | Up to 4-fold more toxic | - | [11] |

| Lampsilis cardium | Commercial NAs vs. OSPW NAFCs | Up to 120-fold more toxic | - | [11] |

| Japanese Medaka (Oryzias latipes) | NA Fractions | LC50 | 0.149 - 0.291 mM | [12] |

| Fathead Minnow (Pimephales promelas) | NA Fractions | LC50 | 0.061 - 0.159 mM | [12] |

Table 2: Mammalian Toxicity of Naphthenic Acids

| Test Organism | NA Type | Route of Exposure | Endpoint | Value (mg/kg body weight) | Citation |

| Rat (Wistar) | AOS NAs | Oral (single dose) | Acute - High Dose | 300 | [13][14] |

| Rat (Wistar) | AOS NAs | Oral (90-day) | Subchronic - High Dose | 60 | [13] |

| Rat | Refined NAs | Oral | NOEL (Systemic Effects) | 100/day | [10] |

| Rat | Refined NAs | Oral | NOEL (Developmental Effects) | 100/day | [10] |

| Mouse | Commercial Sodium Salts of NAs | Oral | LD50 | 3550 | [13] |

AOS: Athabasca Oil Sands NAFCs: Naphthenic Acid Fraction Components EC50: Half maximal effective concentration LC50: Median lethal concentration EL50: Median effective loading LL50: Median lethal loading NOEL: No-observed-effect level

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of NA toxicity data. Below are summaries of key experimental protocols cited in the literature.

Fathead Minnow Embryo Toxicity Assay

This assay is used to assess the developmental toxicity of NAs on early life stages of fish.

-

Test Organism: Fathead minnow (Pimephales promelas) embryos, less than 24 hours post-fertilization.

-

Exposure: Embryos are reared in multi-well tissue culture plates.

-

Test Solutions: A range of concentrations of extracted NA fraction components (NAFCs) from OSPW or commercial NA mixtures are prepared.

-

Duration: The exposure continues until hatching.

-

Endpoints:

-

Survival and Hatch Success: Monitored daily.

-

Growth: Larval length and weight are measured post-hatch.

-

Deformities: Incidence of abnormalities such as pericardial edemas and finfold deformities are recorded.

-

Heart Rate: Embryonic heart rates are measured at specific time points (e.g., 2 days post-fertilization).[1]

-

Microbial Genome-Wide Live Cell Reporter Array

This high-throughput method is used to investigate the mechanisms of toxicity at the genetic level in bacteria.

-

Test Organism: A library of fluorescent transcriptional reporters for Escherichia coli.

-

Platform: 384-well plates.

-

Exposure: Real-time gene profiling of live cells exposed to a range of NA concentrations.

-

Duration: Typically a few hours (e.g., 3 hours).

-

Endpoints:

-

Gene Expression Profiles: Time- and concentration-dependent responses of gene reporters are measured.

-

Identification of Modulated Pathways: Analysis of up- and down-regulated genes to identify affected cellular pathways (e.g., pentose phosphate pathway, ABC transporters).

-

Transcriptional Network Analysis: Identification of transcriptional factors and networks modulated by NA exposure.[9]

-

Rodent Acute and Subchronic Toxicity Testing

These studies are conducted to assess the potential risks of NAs to terrestrial wildlife and, by extension, human health.

-

Test Organism: Typically Wistar rats.

-

Administration: Oral gavage.

-

Acute Test: A single dose at various concentrations (e.g., 3, 30, 300 mg/kg body weight).[13][14]

-

Subchronic Test: Repeated dosing over a longer period (e.g., 90 days) at various concentrations (e.g., 0.6, 6, 60 mg/kg body weight per day).[13]

-

Endpoints:

-

Behavioral Observations: Changes in activity and feeding behavior.

-

Body and Organ Weights: Monitored throughout the study and at termination.

-

Biochemical Analysis: Blood parameters are measured (e.g., amylase, cholesterol).

-

Histopathology: Microscopic examination of tissues (e.g., liver, brain, heart) for lesions and cellular damage.[13][14]

-

Conclusion

The toxicity of naphthenic acids in oil sands process-affected water is a complex issue driven by the diverse chemical nature of these compounds and their ability to impact multiple biological pathways. Research has demonstrated that OSPW-derived NAs can induce mitochondrial dysfunction, act as endocrine disruptors, cause developmental abnormalities, and alter gene expression related to key metabolic processes. Quantitative toxicity data reveal a wide range of sensitivities across different species, with commercial NA mixtures often not serving as accurate surrogates for the environmental mixtures found in OSPW. The continued development and application of detailed experimental protocols are essential for accurately characterizing the risks posed by these compounds and for developing effective remediation strategies. This guide provides a foundational understanding for professionals engaged in the toxicological assessment and management of oil sands-related contaminants.

References

- 1. Toxicity of this compound fraction components extracted from fresh and aged oil sands process-affected waters, and commercial this compound mixtures, to fathead minnow (Pimephales promelas) embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The toxicity of oil sands process-affected water (OSPW): A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Review of Health Effects of Naphthenic Acids: Data Gaps and Implications for Understanding Human Health Risk | Canadian Conservation and Land Management (CCLM) Knowledge Network [cclmportal.ca]

- 5. islandscholar.ca [islandscholar.ca]

- 6. Predicted toxicity of naphthenic acids present in oil sands process-affected waters to a range of environmental and human endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Mixtures from Oil Sands Process-Affected Water Enhance Differentiation of Mouse Embryonic Stem Cells and Affect Development of the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Transcriptome Analysis Reveals That Naphthenic Acids Perturb Gene Networks Related to Metabolic Processes, Membrane Integrity, and Gut Function in Silurana (Xenopus) tropicalis Embryos [frontiersin.org]

- 9. Assessing the toxicity of naphthenic acids using a microbial genome wide live cell reporter array system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. petroleumhpv.org [petroleumhpv.org]

- 11. data-donnees.az.ec.gc.ca [data-donnees.az.ec.gc.ca]

- 12. dam-oclc.bac-lac.gc.ca [dam-oclc.bac-lac.gc.ca]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Physical Properties of Naphthenic Acids: Boiling Point and Solubility

For Researchers, Scientists, and Drug Development Professionals

Naphthenic acids, a complex class of cycloaliphatic carboxylic acids derived from petroleum, are of significant interest across various scientific disciplines, including corrosion science, environmental studies, and as potential scaffolds in drug discovery. A thorough understanding of their physical properties, primarily boiling point and solubility, is fundamental for their application and mitigation. This technical guide provides an in-depth overview of these properties, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Physical Properties of Naphthenic Acids

Naphthenic acids are generally characterized as viscous liquids with colors ranging from pale yellow to dark amber.[1] Their physical state at room temperature is dependent on their molecular weight and structure, with some individual compounds existing as solids. The boiling points of naphthenic acid mixtures are typically high, with wide ranges reflecting the chemical complexity of these substances.[1][2][3]

Factors Influencing Boiling Point and Solubility

The boiling point and solubility of naphthenic acids are dictated by several key molecular features:

-

Molecular Weight: An increase in molecular weight generally leads to a higher boiling point due to stronger van der Waals forces. Conversely, water solubility tends to decrease with increasing molecular weight as the nonpolar hydrocarbon portion of the molecule becomes more dominant.

-

Cyclic Structure: The rigidity and number of cycloaliphatic rings influence the packing efficiency of the molecules, which in turn affects their boiling points. The overall hydrophobicity imparted by the ring systems is a major determinant of water solubility.

-

Carboxylic Acid Group: The polar carboxylic acid functional group is the primary driver of water solubility through its ability to form hydrogen bonds. This group also contributes to the relatively high boiling points of naphthenic acids compared to their non-acidic hydrocarbon counterparts.

-

pH: The solubility of naphthenic acids in aqueous solutions is highly dependent on pH. In alkaline conditions, the carboxylic acid group deprotonates to form a carboxylate salt, which is significantly more water-soluble.[4]

The following diagram illustrates the relationship between the structural characteristics of naphthenic acids and their resulting physical properties.

Caption: Relationship between this compound structure and physical properties.

Quantitative Data on Boiling Point and Solubility

While commercial naphthenic acids are complex mixtures, data for individual, well-defined this compound compounds provide a clearer understanding of structure-property relationships. The following tables summarize the boiling points and water solubilities of selected naphthenic acids.

Table 1: Boiling Points of Selected Naphthenic Acids

| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) |

| Cyclopentanecarboxylic acid | 3400-45-1 | C₆H₁₀O₂ | 216[5][6][7] |

| Cyclohexanecarboxylic acid | 98-89-5 | C₇H₁₂O₂ | 232-233[8][9][10][11] |

| 1-Methylcyclohexanecarboxylic acid | 1123-25-7 | C₈H₁₄O₂ | 131-133 |

| 1-Adamantanecarboxylic acid | 828-51-3 | C₁₁H₁₆O₂ | Not available |

Table 2: Water Solubility of Selected Naphthenic Acids

| Compound Name | CAS Number | Molecular Formula | Water Solubility |

| Cyclopentanecarboxylic acid | 3400-45-1 | C₆H₁₀O₂ | Soluble/Very Soluble[5][12] |

| Cyclohexanecarboxylic acid | 98-89-5 | C₇H₁₂O₂ | Slightly soluble/4.6 mg/mL at 25°C[8] |

| 1-Adamantanecarboxylic acid | 828-51-3 | C₁₁H₁₆O₂ | Insoluble[13][14][15][16][17] |

| Decahydronaphthalene-1-carboxylic acid | 7384-42-1 | C₁₁H₁₈O₂ | Not available |

Note: The solubility of naphthenic acids in organic solvents is generally high.

Experimental Protocols

Accurate determination of boiling point and solubility requires standardized experimental procedures. The following sections detail common methodologies.

Determination of Boiling Point

For pure, individual naphthenic acids, the Thiele tube method offers a simple and effective means of determining the boiling point. For complex mixtures, such as commercial this compound preparations, distillation methods are more appropriate for characterizing the boiling range.

1. Thiele Tube Method for Pure Compounds

This micro-method is suitable for small sample volumes.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating source (e.g., Bunsen burner), and heat transfer fluid (e.g., mineral oil).

-

Procedure:

-

A small amount of the liquid this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube filled with a heat transfer fluid.

-

The Thiele tube is gently heated. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

2. Distillation Method for Mixtures (ASTM D86)

This standard test method is used to determine the boiling range of petroleum products.

-

Apparatus: Distillation flask, condenser, graduated cylinder, thermometer, and heating source.

-

Procedure:

-

A measured volume of the this compound mixture is placed in the distillation flask.

-

The apparatus is assembled, and the sample is heated.

-

The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

-

As the distillation proceeds, the vapor temperature is recorded at regular intervals as the volume of condensate in the receiving cylinder increases.

-

The final boiling point is the maximum temperature observed during the distillation.

-

Determination of Solubility

The OECD Guideline for the Testing of Chemicals, Test No. 105, provides a standardized method for determining the water solubility of substances.

OECD 105: Water Solubility (Flask Method)

This method is suitable for substances with a solubility of ≥ 10⁻² g/L.

-

Apparatus: Flask with a stirrer, constant temperature bath, analytical balance, and a method for quantifying the concentration of the this compound in the aqueous solution (e.g., HPLC, titration).

-

Procedure:

-

An excess amount of the this compound is added to a known volume of water in a flask.

-

The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The solution is allowed to stand to allow for phase separation.

-

A sample of the aqueous phase is carefully removed, ensuring no undissolved particles are included (centrifugation or filtration may be necessary).

-

The concentration of the this compound in the aqueous sample is determined using a suitable analytical method.

-

The water solubility is reported as the average of at least three determinations.

-

The following diagram outlines a general workflow for the experimental determination of the physical properties of a this compound sample.

Caption: A generalized workflow for determining the physical properties of naphthenic acids.

Conclusion

The boiling point and solubility of naphthenic acids are critical physical properties that are intrinsically linked to their molecular structure. For researchers, scientists, and drug development professionals, a comprehensive understanding of these properties is essential for manipulating and utilizing these complex molecules in various applications. The data and protocols presented in this guide provide a foundational resource for the characterization and application of naphthenic acids.

References

- 1. Naphthenic acids - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ICSC 1654 - NAPHTHENIC ACIDS [inchem.org]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. brainly.com [brainly.com]

- 5. Cyclopentanecarboxylic acid(3400-45-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. Cyclopentanecarboxylic acid | 3400-45-1 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. Cyclohexanecarboxylic acid | 98-89-5 [chemicalbook.com]

- 12. Page loading... [wap.guidechem.com]

- 13. 1-Adamantanecarboxylic Acid 828-51-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 14. 1-Adamantanecarboxylic acid | 828-51-3 [chemicalbook.com]

- 15. chembk.com [chembk.com]

- 16. 1-Adamantanecarboxylic acid CAS#: 828-51-3 [m.chemicalbook.com]

- 17. Adamantane-1-carboxylic acid, 99% | Fisher Scientific [fishersci.ca]

The Geochemical Significance of Naphthenic Acids as Biomarkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Naphthenic acids, a complex class of carboxylic acids found in petroleum and source rocks, serve as critical biomarkers in geochemical studies. Their diverse structures and distribution patterns provide invaluable insights into the origin, thermal maturity, and biodegradation history of crude oils. This technical guide offers a comprehensive overview of the role of naphthenic acids as geochemical indicators, detailing their analysis, interpretation, and significance.

Introduction to Naphthenic Acids as Biomarkers

Naphthenic acids are broadly defined by the chemical formula C_nH_{2n+Z}O_2, where 'n' is the number of carbon atoms and 'Z' is a negative, even integer representing the hydrogen deficiency due to the presence of ring structures.[1] While this definition encompasses a wide range of acidic compounds, in geochemistry, the focus is primarily on alicyclic and, to a lesser extent, aromatic carboxylic acids.[2] These compounds are natural constituents of crude oil and bitumen.[1]

The geochemical significance of naphthenic acids stems from their ability to record and preserve information about the geological and biological processes that have acted upon petroleum over millions of years. They are particularly powerful indicators of:

-

Biodegradation: The microbial alteration of crude oil in the reservoir.

-

Thermal Maturity: The extent of heat-induced chemical changes in organic matter.

-

Source Rock Characterization: Providing clues about the depositional environment and organic matter input of the source rock.

The concentration and composition of naphthenic acids can vary significantly depending on the origin and history of the petroleum.[2]

Data Presentation: Quantitative Analysis of Naphthenic Acids

The quantitative distribution of naphthenic acids provides crucial data for geochemical interpretation. The following tables summarize typical concentration ranges and key diagnostic ratios.

| Crude Oil Type | Total Naphthenic Acid Concentration (mg/g of oil) | Predominant this compound Structures | Reference |

| Non-biodegraded Light Crude | < 0.5 | Low concentration of acyclic and monocyclic acids | [2] |

| Moderately Biodegraded Crude | 0.5 - 2.0 | Increased abundance of monocyclic and bicyclic acids | [3] |

| Heavily Biodegraded Crude | > 2.0 (up to 4% by weight) | High concentration of polycyclic and highly branched acids | [2] |

| Oil Sands Bitumen | 2.0 - 4.0 | Complex mixture including diamondoid acids | [2] |

| Produced Water (OSPW) | 40 - 120 mg/L | Wide range, including lower molecular weight acids | [4][5] |

Table 1: Typical this compound Concentrations in Different Petroleum Samples.

| Biomarker Index | Ratio of this compound Isomers/Types | Geochemical Interpretation | Reference |

| Biodegradation Index | (Abundance of C_10-C_{21} NAs) / (Abundance of C_{22}+ NAs) | A lower ratio indicates a higher degree of biodegradation, as lower molecular weight acids are preferentially removed. | [6] |

| Maturity Indicator | Presence and abundance of diamondoid naphthenic acids | The presence of diamondoid acids, which are thermally stable, suggests a high level of thermal maturity or severe biodegradation. | [7] |

| Source Indicator | Distribution of specific isomers (e.g., C_8H_{14}O_2) | The relative abundance of certain isomers can be indicative of the original organic matter input and depositional environment. | [8] |

Table 2: Key this compound Biomarker Indices and their Geochemical Significance.

Experimental Protocols

Accurate and reproducible analysis of naphthenic acids is fundamental to their application as biomarkers. The following sections detail the primary analytical workflows.

Extraction and GC-MS Analysis of Naphthenic Acids

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the detailed analysis of this compound isomers, particularly after derivatization to enhance their volatility.[9]

Protocol for Extraction and Derivatization:

-

Sample Preparation: Weigh approximately 1 gram of crude oil or crushed source rock into a vial.

-

Solvent Extraction:

-

Add 10 mL of a 1:1 (v/v) mixture of dichloromethane (DCM) and methanol to the sample.

-

Sonicate the mixture for 15 minutes and then centrifuge at 3000 rpm for 10 minutes.

-

Carefully collect the supernatant. Repeat the extraction two more times and combine the supernatants.

-

-

Liquid-Liquid Extraction of Acidic Fraction:

-

Evaporate the combined solvent extract to near dryness under a gentle stream of nitrogen.

-

Redissolve the residue in 5 mL of hexane.

-

Add 5 mL of a 5% aqueous potassium hydroxide (KOH) solution and shake vigorously for 2 minutes.

-

Allow the phases to separate and collect the aqueous (lower) layer containing the naphthenate salts.

-

Wash the hexane layer with another 5 mL of 5% KOH and combine the aqueous extracts.

-

Acidify the combined aqueous extract to pH < 2 with concentrated hydrochloric acid (HCl).

-

Extract the protonated naphthenic acids from the acidified aqueous phase with three 5 mL portions of DCM.

-

-

Derivatization to Methyl Esters:

-

Combine the DCM extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the DCM to approximately 1 mL.

-

Add 2 mL of 14% BF3-methanol solution.

-

Heat the mixture at 60°C for 10 minutes.

-

After cooling, add 5 mL of saturated sodium chloride solution and extract the methylated naphthenic acids with three 5 mL portions of hexane.

-

-

Cleanup and Concentration:

-

Combine the hexane extracts and pass them through a small column of silica gel to remove any remaining polar impurities.

-

Evaporate the hexane under a gentle stream of nitrogen to a final volume of approximately 100 µL for GC-MS analysis.

-

GC-MS Parameters (Typical):

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program: 60°C (hold for 2 min), ramp to 300°C at 6°C/min, hold for 20 min.

-

Injector Temperature: 280°C.

-

MS Transfer Line Temperature: 290°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-650.

Sample Preparation for FT-ICR MS Analysis

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) provides ultra-high resolution and mass accuracy, enabling the detailed characterization of complex this compound mixtures without the need for derivatization.[10]

Protocol for Sample Preparation:

-

Sample Dissolution: Dissolve a small amount of the crude oil or extracted organic matter (typically 1-5 mg) in 1 mL of a 1:1 (v/v) mixture of toluene and methanol.

-

Addition of Ionizing Agent: To promote the formation of deprotonated molecules in negative-ion mode electrospray ionization (ESI), add a small amount of a basic solution, such as ammonium hydroxide (e.g., 10 µL of a 28% solution), to the sample solution.

-

Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

-

Dilution: Further dilute the filtered solution with the toluene/methanol mixture to a final concentration of approximately 100-500 µg/mL. The optimal concentration may vary depending on the instrument and the sample's complexity.

-

Direct Infusion: Introduce the final solution into the ESI source of the FT-ICR MS via direct infusion using a syringe pump at a low flow rate (e.g., 1-5 µL/min).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows in the geochemical analysis of naphthenic acids.

Caption: Workflow for this compound Biomarker Analysis.

Caption: Impact of Biodegradation on this compound Composition.

Caption: Formation of Diamondoid Naphthenic Acids with Increasing Maturity.

Geochemical Interpretation of this compound Data

The data obtained from the analysis of naphthenic acids are interpreted to reconstruct the geological history of the petroleum.

Assessing Biodegradation

Biodegradation significantly alters the composition of naphthenic acids. Microorganisms preferentially metabolize the less complex and lower molecular weight compounds.[11][12] Therefore, a progressive increase in the degree of biodegradation leads to:

-

A decrease in the relative abundance of acyclic (Z=0) and monocyclic (Z=-2) naphthenic acids.

-

An enrichment in polycyclic (Z ≤ -4) and highly branched isomers, which are more resistant to microbial attack.[11][12]

-

An overall increase in the total concentration of naphthenic acids in the early to moderate stages of biodegradation as hydrocarbons are oxidized to carboxylic acids.[3]

Determining Thermal Maturity

The thermal maturity of petroleum and source rocks influences the distribution of naphthenic acids. With increasing thermal stress, more stable compounds are favored. A key indicator of high thermal maturity is the presence of diamondoid naphthenic acids, such as adamantane and diamantane carboxylic acids.[7] These cage-like structures are highly resistant to thermal degradation and are formed through the rearrangement of other polycyclic precursors at elevated temperatures. Their presence can signify that the petroleum has experienced conditions conducive to the cracking of hydrocarbons.

Source Rock Characterization

The initial distribution of naphthenic acids in an un-migrated, immature oil is influenced by the organic matter composition of the source rock. For instance, a predominance of certain acyclic or monocyclic acids may suggest a significant contribution from bacterial or algal biomass in the depositional environment. While subsequent alteration processes can overprint these initial signatures, careful analysis of specific isomer distributions can still provide valuable clues about the petroleum's origin.

Conclusion

Naphthenic acids are indispensable tools in modern petroleum geochemistry. Their complex and varied structures provide a detailed record of the key processes that shape the composition of crude oil. Through rigorous analytical protocols and careful data interpretation, researchers can unlock the information held within these molecular fossils, leading to a more profound understanding of petroleum systems and improved exploration and production strategies. The continued development of high-resolution analytical techniques promises to further enhance the utility of naphthenic acids as powerful geochemical biomarkers.

References

- 1. A review of the occurrence, analyses, toxicity, and biodegradation of naphthenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naphthenic Acids: Formation, Role in Emulsion Stability, and Recent Advances in Mass Spectrometry-Based Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naphthenic acids as indicators of crude oil biodegradation in soil, based on semi-quantitative electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monitoring the Biodegradation Progress of Naphthenic Acids in the Presence of Spirulina platensis Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. cec.org [cec.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. azom.com [azom.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Influence of molecular structure on the biodegradability of naphthenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Endocrine-Disrupting Potential of Specific Naphthenic Acid Isomers: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the current understanding of the endocrine-disrupting potential of specific naphthenic acid (NA) isomers and complex NA mixtures. Naphthenic acids, a complex group of carboxylic acids derived from petroleum, are environmental contaminants of increasing concern due to their potential to interfere with hormonal signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological mechanisms and workflows.

Introduction to Naphthenic Acids and Endocrine Disruption

Naphthenic acids (NAs) are naturally occurring constituents of crude oil and are concentrated in oil sands process-affected water (OSPW) and produced water from offshore oil extraction.[1][2][3] Their general chemical formula is CnH2n+ZO2, where 'n' is the number of carbon atoms and 'Z' is a non-positive even integer indicating the hydrogen deficiency due to ring structures.[4] The complexity of NA mixtures, with a vast number of isomers and congeners, presents a significant challenge for toxicological assessment.[4][5][6][7][8]

Endocrine-disrupting chemicals (EDCs) are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones.[9] Research has demonstrated that complex mixtures of NAs can exert endocrine-disrupting effects, primarily through interactions with estrogen and androgen signaling pathways, and by altering steroid hormone production.[1][10][11][12]

Estrogenic Potential of Naphthenic Acids

In vitro studies have consistently shown that mixtures of naphthenic acids can act as weak agonists for the estrogen receptor (ER), mimicking the effects of the natural hormone 17β-estradiol.[1][2][13][14] This estrogenic activity is a significant contributor to the overall endocrine-disrupting potential of water contaminated with petroleum products.[2][14]

In Vitro Evidence

In Vivo Developmental Effects

Exposure of zebrafish (Danio rerio) embryos to both oil sands-derived NAs (OS-NAs) and commercial NA mixtures has been shown to cause developmental toxicity and endocrine disruption.[1][14] Observed effects include a variety of developmental lesions such as yolk sac and pericardial edema, and spinal malformations.[1]

Table 1: Gene Expression Changes in Zebrafish Larvae Exposed to Naphthenic Acids [1][14]

| Gene | Endocrine Function | Exposure Group | Concentration | Fold Change vs. Control |

| CYP19b | Aromatase (estrogen synthesis) | OS-NAs | 2.5 mg/L | Significant upregulation |

| C-NAs | 2.5 mg/L | Significant upregulation | ||

| ERα | Estrogen Receptor Alpha | OS-NAs | 2.5 mg/L | Significant upregulation |

| C-NAs | 2.5 mg/L | Significant upregulation | ||

| VTG | Vitellogenin (egg yolk protein) | OS-NAs | 2.5 mg/L | Significant upregulation |

| C-NAs | 2.5 mg/L | Significant upregulation |

Note: OS-NAs refer to naphthenic acids extracted from oil sands process-affected water, and C-NAs refer to commercial this compound mixtures.

Estrogen Receptor Signaling Pathway

The estrogenic effects of naphthenic acids are mediated through their binding to and activation of the estrogen receptor, which leads to the transcription of estrogen-responsive genes.

Anti-Androgenic Potential of Naphthenic Acids

Perhaps more pronounced than their estrogenic effects, various studies have identified naphthenic acids as potent antagonists of the androgen receptor (AR).[1][2][10][11][13][14] This anti-androgenic activity involves the inhibition of the binding of natural androgens, such as testosterone and dihydrotestosterone (DHT), to the AR, thereby preventing the activation of androgen-responsive genes.

In Vitro Evidence

Fractions of NAs from oil sands-influenced water and produced water have demonstrated significant anti-androgenic potency in vitro.[1][10][11] These fractions act as competitive antagonists, blocking the action of androgens. While specific IC50 values for individual this compound isomers are largely uncharacterized, the anti-androgenic potential of the complex mixtures is well-documented.[1][2][14]

Androgen Receptor Signaling Pathway

Naphthenic acids can bind to the androgen receptor, but this binding does not induce the conformational change required for transcriptional activation. Instead, it blocks the binding of endogenous androgens.

Disruption of Steroidogenesis

Naphthenic acids have been shown to interfere with the process of steroidogenesis, the metabolic pathway for the synthesis of steroid hormones from cholesterol. The H295R in vitro assay is a key tool for investigating such effects.

In Vitro H295R Assay Findings

Studies using the human adrenocortical carcinoma cell line (H295R) have revealed that exposure to both OS-NAs and commercial NAs can significantly alter the production of key steroid hormones.

Table 2: Effects of Naphthenic Acids on Steroid Hormone Production in H295R Cells

| Hormone | Effect of NA Exposure |

| 17β-Estradiol (E2) | Significant increase |

| Progesterone (P4) | Significant increase |

| Testosterone (T) | Significant decrease |

These findings suggest that NAs can modulate the activity of several key enzymes in the steroidogenic pathway.

Steroidogenesis Pathway Disruption

The observed changes in hormone levels point to the modulation of enzymes such as aromatase (CYP19), which converts testosterone to estradiol, and other enzymes involved in the synthesis of androgens.

Potential for Thyroid System Disruption

While the effects of naphthenic acids on the estrogen and androgen systems are increasingly documented, their potential to disrupt the thyroid hormone system is a significant area for future research. The thyroid system is a known target for various environmental contaminants.[15][16] Potential mechanisms of thyroid disruption include:

-

Inhibition of Thyroid Peroxidase (TPO): TPO is a key enzyme in the synthesis of thyroid hormones.[17][18][19][20]

-

Binding to Transport Proteins: Chemicals can interfere with the binding of thyroid hormones to transport proteins like transthyretin (TTR) and thyroxine-binding globulin (TBG).[13][16][21][22][23]

-

Interaction with Thyroid Receptors: Some compounds can act as agonists or antagonists at thyroid hormone receptors.

Currently, there is a lack of direct evidence from studies specifically investigating the effects of this compound isomers on these thyroid-related targets. Given the structural diversity of NAs, it is plausible that some isomers could interact with components of the thyroid hormone system. Further research is warranted to address this data gap.

Experimental Protocols

The assessment of the endocrine-disrupting potential of naphthenic acids relies on a battery of in vitro and in vivo assays. Below are detailed methodologies for key in vitro experiments.

Experimental Workflow

A typical workflow for assessing the endocrine-disrupting potential of environmental samples containing naphthenic acids involves sample preparation followed by a suite of bioassays targeting different endocrine pathways.

Yeast Estrogen and Androgen Screen (YES/YAS) Assays

These in vitro reporter gene assays are widely used to detect estrogenic and androgenic activity.[3][4][5][7][11][12][24][25]

-

Principle: Genetically modified yeast (Saccharomyces cerevisiae) cells contain the human estrogen receptor (hERα) or androgen receptor (hAR) gene linked to a reporter gene (e.g., lacZ, which codes for β-galactosidase).[5][11] When an active compound binds to the receptor, it triggers the expression of the reporter gene. The resulting enzyme converts a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside, CPRG) leading to a measurable color change.[4]

-

Methodology:

-

Yeast Culture: A culture of the specific yeast strain (hERα for YES, hAR for YAS) is grown to the mid-logarithmic phase.

-

Plate Preparation: Serial dilutions of the this compound fractions or isomers are prepared in a suitable solvent (e.g., DMSO) and added to a 96-well microtiter plate. Positive (e.g., 17β-estradiol for YES, DHT for YAS) and negative (solvent) controls are included.

-

Incubation: The yeast culture, mixed with the assay medium containing the chromogenic substrate, is added to the wells. The plate is incubated, typically for 18-48 hours at 30-34°C.[4][24]

-

Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm for the red product of CPRG) to quantify the enzymatic activity.[4] Cell density is also measured (e.g., at 690 nm) to correct for cytotoxicity.

-

Antagonist Screening: To test for anti-estrogenic or anti-androgenic activity, the assay is run with the test compound in the presence of a fixed concentration of a known agonist. A reduction in the colorimetric signal indicates antagonistic activity.[4]

-

H295R Steroidogenesis Assay

This in vitro assay is used to identify substances that interfere with the production of steroid hormones.[26][27][28][29]

-

Principle: The H295R human adrenal carcinoma cell line expresses most of the key enzymes required for steroidogenesis.[26][28] By exposing these cells to a test compound and measuring the levels of key hormones (e.g., testosterone and 17β-estradiol) in the culture medium, it is possible to detect interference with the steroidogenic pathway.

-

Methodology (based on OECD Test Guideline 456): [27]

-

Cell Culture and Plating: H295R cells are cultured and seeded into multi-well plates (e.g., 24-well). They are allowed to acclimate for 24 hours.

-

Exposure: The cells are exposed to a range of concentrations of the test substance (naphthenic acids) for 48 hours. Positive controls (e.g., forskolin to induce steroidogenesis, prochloraz as an inhibitor) and a solvent control are included in triplicate.

-

Hormone Quantification: After exposure, the culture medium is collected, and the concentrations of testosterone and 17β-estradiol are measured using methods such as ELISA or LC-MS/MS.

-

Cell Viability: The viability of the cells is assessed after exposure to account for cytotoxicity.

-

Data Analysis: Hormone concentrations are expressed as a fold-change relative to the solvent control. Statistical analysis is performed to determine the lowest observed effect concentration (LOEC).

-

Summary and Future Directions

The available evidence strongly indicates that complex mixtures of naphthenic acids possess endocrine-disrupting properties, primarily acting as weak estrogen receptor agonists and potent androgen receptor antagonists, and as modulators of steroid hormone synthesis. The developmental toxicity observed in zebrafish highlights the risks posed to aquatic organisms during early life stages.

A significant knowledge gap remains concerning the specific activities of individual this compound isomers. The characterization of the endocrine-disrupting potential of single isomers is crucial for a more accurate risk assessment and for understanding structure-activity relationships. Furthermore, the potential for naphthenic acids to interfere with the thyroid hormone system is a critical area that warrants thorough investigation. Future research should focus on isolating and testing individual NA isomers and expanding the toxicological assessment to include thyroid-related endpoints.

References

- 1. Developmental toxicity and endocrine disruption of naphthenic acids on the early life stage of zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo endocrine effects of naphthenic acids in fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. XenoScreen XL YAS - Yeast Androgen Screen - Test Kit for the Detectio [xenometrix.ch]

- 4. aniara.com [aniara.com]

- 5. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of Estrogen and Androgen Activity of Food Contact Materials by Different In Vitro Bioassays (YES, YAS, ERα and AR CALUX) and Chromatographic Analysis (GC-MS, HPLC-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gene expression changes in developing zebrafish as potential markers for rapid developmental neurotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro assessment of endocrine disrupting potential of this compound fractions derived from oil sands-influenced water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. YES and YAS assay - Wikipedia [en.wikipedia.org]

- 12. YES/YAS Assays - hjs consulting [hjs-consulting.com]

- 13. Influence of nonesterified fatty acids and lysolecithins on thyroxine binding to thyroxine-binding globulin and transthyretin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction | Semantic Scholar [semanticscholar.org]

- 16. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scielo.br [scielo.br]

- 21. Identification of a novel ligand binding motif in the transthyretin channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibitors of Transthyretin Amyloidosis: How to Rank Drug Candidates Using X-ray Crystallography Data - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Transthyretin Binding Heterogeneity and Anti-amyloidogenic Activity of Natural Polyphenols and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ftb.com.hr [ftb.com.hr]

- 25. openaccesspub.org [openaccesspub.org]

- 26. catalog.labcorp.com [catalog.labcorp.com]

- 27. oecd.org [oecd.org]

- 28. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

The Occurrence and Analysis of Naphthenic Acids in Petroleum Fractions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Naphthenic acids (NAs) are a complex class of carboxylic acids naturally present in crude oil and its various distillation fractions. Their presence is a significant concern in the petroleum industry due to their corrosive nature, which can lead to equipment failure and operational challenges. For researchers and scientists, particularly those in fields intersecting with petroleum chemistry and its downstream applications, a thorough understanding of the distribution and quantification of these acids is crucial. This technical guide provides an in-depth overview of the occurrence of naphthenic acids in different petroleum fractions, detailed experimental protocols for their analysis, and visual workflows to illustrate the analytical processes.

Occurrence of Naphthenic Acids in Petroleum Fractions

Naphthenic acids are not evenly distributed throughout the various cuts of crude oil distillation. Their concentration, largely dictated by the original crude oil's properties and biodegradation level, tends to increase with the boiling point of the fraction, often concentrating in heavier streams.[1][2] The acidity of these fractions is commonly quantified by the Total Acid Number (TAN), expressed in milligrams of potassium hydroxide required to neutralize one gram of oil (mg KOH/g).[3][4]

Below is a summary of typical naphthenic acid concentrations and/or TAN values found in different petroleum fractions. It is important to note that these values can vary significantly depending on the crude oil source.

| Petroleum Fraction | Boiling Range (°C) | Typical Total Acid Number (TAN) (mg KOH/g) | This compound Concentration | Notes |

| Kerosene | 150 - 250 | 0.05 - 0.15[5] | Low | Generally, kerosene fractions have very low concentrations of both naphthenic acids and TAN compared to diesel.[5] |

| Diesel | 250 - 350 | 0.1 - 1.7+ | Varies significantly with crude source. | The concentration of naphthenic acids and TAN can increase sharply in diesel fractions derived from high-acid crude oils.[6] |

| Vacuum Gas Oil (VGO) | 350 - 550 | 0.5 - 3.0+[7][8] | High | VGO fractions typically have the highest concentration of naphthenic acids due to their high boiling points.[7][9] |

| Atmospheric Residue | > 350 | 0.1 - 2.0+[10] | Moderate to High | While containing high molecular weight acids, the overall TAN may sometimes be lower than VGO due to the decomposition of some acidic compounds at very high temperatures.[10] |

Experimental Protocols for this compound Analysis

Accurate quantification of naphthenic acids is essential for assessing the corrosivity of petroleum fractions and for process optimization. The following are detailed methodologies for key experiments used in the analysis of naphthenic acids.

Determination of Total Acid Number (TAN) by Potentiometric Titration (ASTM D664)

This is the standard method for determining the acidic constituents in petroleum products.[3][11][12]

Principle: The sample is dissolved in a suitable solvent and titrated with a standard alcoholic solution of potassium hydroxide (KOH). The endpoint is determined potentiometrically.

Apparatus:

-

Automatic potentiometric titrator

-

Glass pH electrode and a reference electrode (or a combination electrode)

-

Burette (typically 10 or 20 mL)

-

Magnetic stirrer and stir bars

-

Beakers (150-250 mL)

Reagents:

-

Titration Solvent: A mixture of toluene, isopropanol, and a small amount of water (e.g., 500 mL toluene, 495 mL isopropanol, 5 mL water).[3]

-

Titrant: 0.1 M alcoholic potassium hydroxide (KOH) solution.

-

Buffer Solutions: pH 4, 7, and 10 for electrode calibration.

Procedure:

-

Electrode Calibration: Calibrate the pH electrode system using standard buffer solutions.

-

Blank Titration: Perform a blank titration on the titration solvent to determine the volume of titrant required to neutralize any acidic impurities in the solvent.

-

Sample Preparation:

-

Accurately weigh an appropriate amount of the petroleum fraction into a beaker. The sample size depends on the expected TAN.

-

Add a measured volume (e.g., 125 mL) of the titration solvent and a magnetic stir bar.[3]

-

Stir the sample until it is completely dissolved.

-

-

Titration:

-

Immerse the electrodes into the sample solution.

-

Titrate the sample with the 0.1 M alcoholic KOH solution. The titrator will record the volume of titrant added and the corresponding potential (mV).

-

The titration is continued until a well-defined inflection point in the titration curve is observed.

-

-

Calculation: The Total Acid Number (TAN) is calculated using the following formula: TAN (mg KOH/g) = [(A - B) * M * 56.1] / W Where:

-

A = Volume of alcoholic KOH solution required for the sample titration (mL)

-

B = Volume of alcoholic KOH solution required for the blank titration (mL)

-

M = Molarity of the alcoholic KOH solution (mol/L)

-

56.1 = Molecular weight of KOH ( g/mol )

-

W = Weight of the sample (g)

-

Isolation of Naphthenic Acids by Solid-Phase Extraction (SPE)

SPE is a common technique used to isolate and concentrate naphthenic acids from the complex hydrocarbon matrix of petroleum fractions prior to instrumental analysis.[13][14][15]

Principle: The petroleum fraction, dissolved in a non-polar solvent, is passed through a solid-phase extraction cartridge containing a sorbent with an affinity for acidic compounds. The naphthenic acids are retained on the sorbent while the hydrocarbon matrix is washed away. The retained acids are then eluted with a more polar solvent.

Apparatus:

-

SPE manifold

-

SPE cartridges (e.g., aminopropyl-bonded silica or a strong anion-exchange resin)

-

Vacuum pump

-

Collection vials or flasks

-

Rotary evaporator or nitrogen evaporator

Reagents:

-

Sample Solvent: Non-polar solvent such as hexane or heptane.

-

Washing Solvent: A solvent of intermediate polarity, such as a mixture of hexane and dichloromethane, to remove non-acidic polar compounds.

-

Elution Solvent: A polar, acidic solvent to elute the naphthenic acids, such as a mixture of dichloromethane and formic acid or diethyl ether and formic acid.

Procedure:

-

Cartridge Conditioning:

-

Condition the SPE cartridge by passing a sequence of solvents through it, typically starting with the elution solvent, followed by the washing solvent, and finally the sample solvent. This activates the sorbent and ensures reproducible results.

-

-

Sample Loading:

-

Dissolve a known weight of the petroleum fraction in the sample solvent.

-

Load the sample solution onto the conditioned SPE cartridge at a slow, controlled flow rate.

-

-

Washing:

-

Wash the cartridge with the washing solvent to remove any remaining non-acidic components of the petroleum fraction.

-

-

Elution:

-

Elute the retained naphthenic acids from the cartridge by passing the elution solvent through it. Collect the eluate in a clean collection vial.

-

-